molecular formula C7H7F3O2 B1276667 2-(Trifluoroacetyl)cyclopentanone CAS No. 361-73-9

2-(Trifluoroacetyl)cyclopentanone

Cat. No. B1276667
CAS RN: 361-73-9
M. Wt: 180.12 g/mol
InChI Key: UWMPYUXPRBDDNF-UHFFFAOYSA-N
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Description

2-(Trifluoroacetyl)cyclopentanone is a fluorinated organic compound that is part of a broader class of cyclopentanone derivatives. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry and materials science. The trifluoroacetyl group introduces unique electronic and steric properties, which can significantly alter the reactivity and physical properties of the molecule .

Synthesis Analysis

The synthesis of fluorinated cyclopentanone derivatives, such as 2-(trifluoroacetyl)cyclopentanone, can be achieved through various synthetic routes. One approach involves the reductive trifluoroacetylation of ynones, which leads to the formation of trifluoromethylated cyclopentenones . Another method includes the dibromination-dehydrobromination sequence to synthesize bis(trifluoroacetyl)phenols from cyclohexanones . Additionally, the intramolecular aldol cyclization of triketoesters has been used to produce highly functionalized cyclopentanones . The Claisen condensation of hydroxyacetophenones with methyl 2-methoxytetrafluoropropionate followed by deprotection is another synthetic pathway to obtain 2-(trifluoroacetyl)chromones . Moreover, the synthesis of 2-trifluoroacetyl-1-methoxycycloalkenes from various cycloalkanones has been reported, providing insights into the synthesis of related structures .

Molecular Structure Analysis

The molecular structure of 2-(trifluoroacetyl)cyclopentanone and related compounds has been studied using techniques such as NMR spectroscopy and crystallography. The crystal structures of related bis(trifluoroacetyl)cyclohexane-1,4-dione and o,o'-bis(trifluoroacetyl)-p-cresol have been reported, revealing details about the electron density delocalization and hydrogen bonding features in the solid state . Additionally, 17O NMR spectroscopy has been used to analyze the electron push-pull phenomenon in 2-trifluoroacetyl-1-methoxycycloalkenes .

Chemical Reactions Analysis

2-(Trifluoroacetyl)cyclopentanone and its derivatives undergo various chemical reactions that highlight their reactivity. For instance, 2-(trifluoroacetyl)chromones have been shown to react with diamines to produce tetrahydropyrazines and quinoxaline derivatives . The reaction of cyclohexenone with trifluoroperoxyacetic acid, although not directly related to 2-(trifluoroacetyl)cyclopentanone, demonstrates the reactivity of the carbon-carbon double bond in the presence of a strong oxidizing agent .

Physical and Chemical Properties Analysis

The introduction of the trifluoroacetyl group into the cyclopentanone ring significantly affects the physical and chemical properties of the molecule. The electron-withdrawing nature of the trifluoromethyl group can increase the acidity of adjacent protons and influence the overall polarity and solubility of the compound. The presence of this group also impacts the molecule's reactivity, potentially making it more susceptible to nucleophilic attacks. The physical properties such as melting point, boiling point, and solubility in various solvents can be inferred from the structural analysis and are crucial for the practical application of these compounds in synthesis and industry .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Structure : The synthesis of a series of 2-trifluoroacetyl-1-methoxycycloalkenes, derived from cyclopentanone and other cycloalkanones, has been explored. This includes analyzing the electron push-pull phenomenon through 17O NMR spectroscopy and determining stable conformations using energy minimization calculations (Bonacorso et al., 2005).

Applications in Fuel and Energy

  • Aviation Fuel Synthesis : Research has demonstrated the direct production of high-density aviation fuel from lignocellulose using cyclopentanone. This involves a dual-bed catalyst system where cyclopentanone is converted to high-density polycycloalkane, suitable for bio-jet fuel additives (Sheng et al., 2016).
  • Renewable High-Density Fuel : Cyclopentanone, derived from hemicellulose, has been used to produce a renewable high-density fuel, 1-(3-Cyclopentyl)cyclopentyl-2-cyclopentylcyclopentane, with significant overall carbon yield. This process involves a series of catalyzed reactions leading to the final hydrodeoxygenated product (Wang et al., 2017).

Chemical Reactions and Catalysis

  • Hydrogen Transfer and Oxidation Processes : Studies on liquid phase hydrogen transfer from secondary alcohols to cyclopentanone have been conducted, identifying key products and the role of catalysts like MgO in these processes (Gliński & Ulkowska, 2008).
  • Baeyer–Villiger Oxidation : Research in educational settings has explored the Baeyer–Villiger oxidation of cyclopentanone to δ-valerolactone, using an oxidizing agent generated from trifluoroacetic acid and household sodium percarbonate (Kjonaas & Clemons, 2008).

Industrial and Environmental Applications

  • Polypropylene Degradation Inhibition : 2,5 bis(2-furylmethylene) cyclopentanone has been shown to inhibit the thermal oxidation of polypropylene, suggesting its potential as a stabilizer in polymer applications (Rychlý et al., 2014).
  • Biomass Pyrolysis : Cyclopentanone is identified as a major product in biomass cellulose-derived biofuels and organic-rich shales, indicating its role in geochemical research and biofuel production (Jiang et al., 2018).

Miscellaneous Applications

  • Mosquito Attractant Research : Cyclopentanone has been evaluated as an alternative to CO2 as a mosquito attractant in field studies, though its efficacy was found to be lower than CO2 (Philippe-Janon et al., 2015).
  • Antitumor Evaluation : Studies have synthesized novel hydrazide and hydrazide-hydrazone derivatives from cyclopentanone, evaluating their anti-tumor effects on various human tumor cell lines (Wardakhan et al., 2013).

properties

IUPAC Name

2-(2,2,2-trifluoroacetyl)cyclopentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3O2/c8-7(9,10)6(12)4-2-1-3-5(4)11/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWMPYUXPRBDDNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)C1)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70426036
Record name 2-(trifluoroacetyl)cyclopentanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Trifluoroacetyl)cyclopentanone

CAS RN

361-73-9
Record name 2-(2,2,2-Trifluoroacetyl)cyclopentanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=361-73-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(trifluoroacetyl)cyclopentanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(trifluoroacetyl)cyclopentan-1-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
RM Schoth, D Sevenard, K Pashkevich… - Coordination Chemistry …, 2000 - Elsevier
… 3 ) 2 , was allowed to react with 1,1,1,5,5,5-hexafluoro- and 1,1,1-trifluoropentan-2,4-dione, (E)-1,1,1,5,5,5-hexafluoro-4-trimethylsiloxy-3-penten-2-one, 2-trifluoroacetyl cyclopentanone, …
Number of citations: 25 www.sciencedirect.com
DV Sevenard, OG Khomutov… - … für Naturforschung B, 2009 - degruyter.com
Starting from the corresponding cyclic 1,3-diketones or other precursors (cyclic ketones as well as lactones), several new salts and chelate complexes of fluorinated 1,3-dicarbonyls …
Number of citations: 18 www.degruyter.com
AFC Flores, RL Peres, LA Piovesan… - Journal of the Brazilian …, 2006 - SciELO Brasil
… The 5-bromo-2-trifluoroacetyl-cyclopentanone was a simple tautomer in enol form characterized by a broad hydrogen signal at d 11.0 in 1 H NMR spectrum. The 13 C NMR spectrum of …
Number of citations: 16 www.scielo.br
DV Sevenard, OG Khomutov… - Helvetica chimica …, 2002 - Wiley Online Library
The 2‐acylcycloalkanones 1a–g and 3a–c, possessing a polyfluoroalkyl group, react with hydroxylamine regio‐ and stereoselectively to yield 4,5‐dihydroisoxazol‐5‐ols 2a–g and 4a–c, …
Number of citations: 15 onlinelibrary.wiley.com
V Kumar, K Kaur - Journal of Fluorine Chemistry, 2015 - Elsevier
Isoxazoline and isoxazole derivatives are an important class of nitrogen and oxygen containing heterocycles that are well known to display an array of various biological properties. …
Number of citations: 55 www.sciencedirect.com
DV Sevenard, M Vorobyev, VY Sosnovskikh, H Wessel… - Tetrahedron, 2009 - Elsevier
In order to elaborate on an approach towards 2-(fluoroacyl)phenols being the superior alternative to the conventional Fries-rearrangement based methodology, the behaviour of cyclic …
Number of citations: 26 www.sciencedirect.com
MAP Martins, P Machado, FA Rosa… - Mini-Reviews in …, 2008 - ingentaconnect.com
… The reaction of 2-trifluoroacetyl cyclopentanone or its βmethoxyvinyl trifluoromethyl ketone derivative with hydroxylamine hydrochloride presented an unusual behavior. These reactions …
Number of citations: 22 www.ingentaconnect.com
M Atanassova - Separations, 2022 - mdpi.com
A review of the investigations devoted to the solvent extraction processes of metal ions with a chelating ligand thenoyltrifluoroacetone (HTTA) is presented herein. It seems that this …
Number of citations: 7 www.mdpi.com
M Atanassova - Separations, 2022 - mdpi.com
A survey of the experimental equilibrium constants in solution for the mixed complexes of 4f ions with acidic (chelating) and O-donor organophosphorus ligands published in the period …
Number of citations: 2 www.mdpi.com
VM Mokhov, GM Butov, IA Novakov - Doklady Chemistry, 2023 - Springer
A promising strategy in the synthesis of functional compounds with a cage structure is the use of 1,3-dehydroadamantane (tetracyclo[3.3.1.1. .0. ]decane; 1,3-DHA; bridging [3.3.1]…
Number of citations: 3 link.springer.com

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